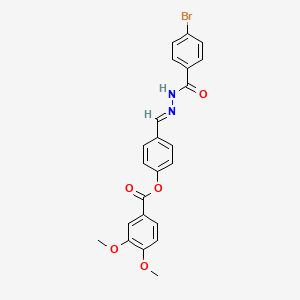
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C23H19BrN2O5 This compound is characterized by the presence of a bromobenzoyl group, a carbohydrazonoyl linkage, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:
-
Formation of the Bromobenzoyl Intermediate: : The initial step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) chloride.
-
Carbohydrazonoyl Linkage Formation: : The 4-bromobenzoyl chloride is then reacted with hydrazine hydrate to form 4-bromobenzoyl hydrazide. This step requires careful control of temperature and pH to ensure the formation of the desired hydrazide.
-
Coupling with Dimethoxybenzoate: : The final step involves the coupling of 4-bromobenzoyl hydrazide with 3,4-dimethoxybenzoic acid. This reaction is typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group or other reduced forms.
-
Substitution: : The bromine atom in the bromobenzoyl group can be substituted by various nucleophiles, such as amines or thiols, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromobenzoyl group can be tagged with various labels, making it useful in biochemical assays and imaging studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbohydrazonoyl linkage may also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(2-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate stands out due to its specific substitution pattern and the presence of both bromobenzoyl and dimethoxybenzoate groups. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
609778-37-2 |
|---|---|
Molecular Formula |
C23H19BrN2O5 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
[4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H19BrN2O5/c1-29-20-12-7-17(13-21(20)30-2)23(28)31-19-10-3-15(4-11-19)14-25-26-22(27)16-5-8-18(24)9-6-16/h3-14H,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
HHZNAKPXDADBGY-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


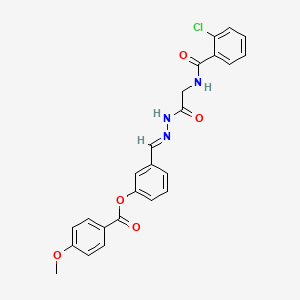
![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012446.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012449.png)
![4-(Pentyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012464.png)
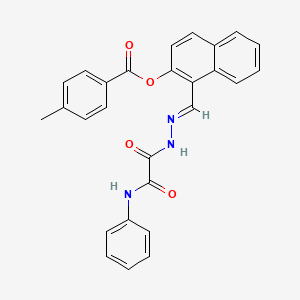
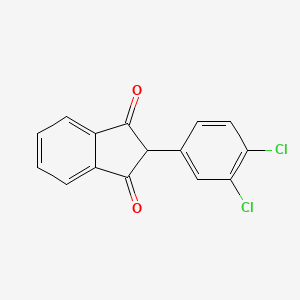
![3-phenylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B12012482.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B12012487.png)
![6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12012489.png)
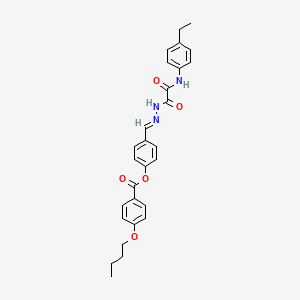
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12012500.png)
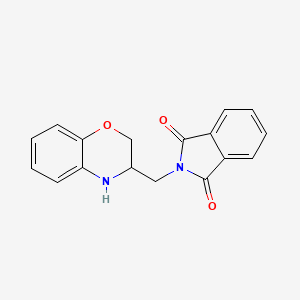
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012512.png)
![6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12012514.png)
